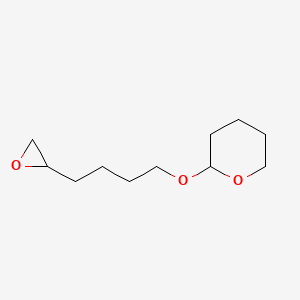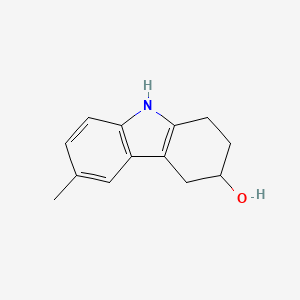
tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a methylbenzyl group attached to a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and various catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or hydroxylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a building block for designing molecules with specific biological activities.
Medicine: The compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific receptors or enzymes, contributing to the treatment of various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl and piperazine core, they differ in the substituents attached to the piperazine ring. These differences can significantly impact their chemical properties and reactivity.
- Unique Features: tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate is unique due to the presence of the 3-amino-4-methylbenzyl group, which imparts specific chemical and biological properties.
- Applications: The unique structure of this compound makes it suitable for applications that may not be feasible with other similar compounds. Its specific interactions with biological targets and its reactivity profile distinguish it from other piperazine derivatives.
Eigenschaften
Molekularformel |
C17H27N3O2 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
tert-butyl 4-[(3-amino-4-methylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-13-5-6-14(11-15(13)18)12-19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10,12,18H2,1-4H3 |
InChI-Schlüssel |
ACRBQEDCBONOLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Nitrophenyl)isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B8396594.png)

![N-tert-Butyl-N'-[2,6-di(butan-2-yl)phenyl]thiourea](/img/structure/B8396605.png)
![N-{3-[(2S)oxiranylmethoxy]phenyl}acetamide](/img/structure/B8396620.png)





acetate](/img/structure/B8396688.png)


